Scientific Field: Organic Chemistry
Summary of the Application: This research paper presents a facile synthesis of 2-Bromo-3-Fluorobenzonitrile.
Methods of Application or Experimental Procedures: The synthesis involves the use of 1H and 13C NMR spectra recorded on a 400 MHz spectrometer while 11B NMR was recorded on a 500 MHz Digital NMR spectrometer.
Results or Outcomes: The synthesis resulted in the successful creation of 2-Bromo-3-Fluorobenzonitrile.
Scientific Field: Biochemistry
Summary of the Application: The compound has been used in the synthesis of peptide nucleic acid (PNA) oligomers in solution phase.
Methods of Application or Experimental Procedures: The synthesis involves the application of thiazolium salts, specifically 2-bromo-3-ethyl-4-methylthiazolium tetrafluoroborate (BEMT).
Results or Outcomes: The use of 2-Bromo-3-fluoroisonicotinonitrile in peptide synthesis has resulted in the elaboration of novel coupling agents.
2-Bromo-3-fluoroisonicotinonitrile is a chemical compound characterized by its unique structure, which includes a bromine atom and a fluorine atom attached to an isonicotinonitrile backbone. Its molecular formula is , with a molecular weight of approximately 201.00 g/mol. This compound belongs to the class of pyridine derivatives and exhibits properties that make it valuable in various chemical and biological applications. The presence of the halogen substituents contributes to its reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and material science.
These reactions are facilitated by common reagents such as thionyl chloride for halogenation, lithium aluminum hydride for reduction, and potassium permanganate for oxidation .
Research indicates that 2-Bromo-3-fluoroisonicotinonitrile may possess significant biological activities. It has been studied for potential antimicrobial and anticancer properties. The introduction of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and interaction with biological targets. This compound's ability to modulate biochemical pathways makes it a candidate for further pharmacological studies .
The synthesis of 2-Bromo-3-fluoroisonicotinonitrile typically involves several steps:
In industrial settings, large-scale synthesis may utilize continuous flow reactors to enhance efficiency and consistency .
The applications of 2-Bromo-3-fluoroisonicotinonitrile span several fields:
Studies on the interaction of 2-Bromo-3-fluoroisonicotinonitrile with various biological systems have highlighted its potential as a modulator of enzyme activity and receptor binding. The trifluoromethyl substituent plays a crucial role in enhancing interactions with lipid membranes, which may facilitate its bioactivity . Further research is needed to elucidate specific mechanisms of action and target pathways.
Several compounds share structural similarities with 2-Bromo-3-fluoroisonicotinonitrile. Here are some notable examples:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 2-Methoxyisonicotinonitrile | Methoxy group instead of fluorine | Lower lipophilicity; different biological activity |
| 3-Chloro-4-cyanopyridine | Chlorine instead of bromine | Different reactivity patterns; used in agrochemicals |
| 4-Cyanopicolinic acid | Cyano group at different position | Potentially different pharmacological properties |
| Methyl 4-cyanopicolinate | Methyl ester derivative | Enhanced solubility; varied applications |
| 2-Fluoroisonicotinonitrile | Fluoro group instead of bromine | Distinct electronic properties; varied reactivity |
The uniqueness of 2-Bromo-3-fluoroisonicotinonitrile lies in its combination of bromine and fluorine substituents, which impart enhanced stability and reactivity compared to its analogs. This feature makes it particularly valuable in synthetic chemistry and biological applications .
The physical characterization of 2-bromo-3-fluoroisonicotinonitrile reveals it to be a light yellow solid at room temperature [3]. The compound exhibits high purity levels, typically 97% or greater when obtained from commercial sources [3]. Storage requirements specify maintenance at temperatures between 0-5°C under an inert atmosphere to preserve compound integrity [3].
Chemical stability analysis indicates that 2-bromo-3-fluoroisonicotinonitrile remains stable under recommended storage temperatures and pressures [7]. The compound demonstrates resistance to decomposition when protected from moisture and extreme temperatures [2]. Similar halogenated pyridine derivatives show enhanced stability due to the electron-withdrawing nature of the substituents, which reduces reactivity toward nucleophilic attack [8].
Thermal properties of the compound remain largely unreported in the literature, with both melting point and boiling point data listed as unavailable in commercial specifications [2]. Comparative analysis with structurally related compounds provides insight into expected thermal behavior. 2-Fluoroisonicotinonitrile, lacking the bromine substituent, exhibits a melting point range of 34-36°C and a boiling point of 204.9°C [9]. The additional bromine substitution in 2-bromo-3-fluoroisonicotinonitrile would be expected to increase both melting and boiling points due to enhanced van der Waals interactions [10].
Solubility characteristics have not been extensively documented for this specific compound [11]. However, related fluorinated pyridine derivatives typically exhibit limited water solubility due to their aromatic nature and halogen substitution patterns [9]. The presence of the nitrile group may enhance solubility in polar aprotic solvents through dipole-dipole interactions .
| Property | Value | Source |
|---|---|---|
| Physical State | Light Yellow Solid | [3] |
| Purity | 97% minimum | [3] |
| Storage Temperature | 0-5°C (inert atmosphere) | [3] |
| Melting Point | Not reported | [2] |
| Boiling Point | Not reported | [2] |
| Stability | Stable under recommended conditions | [7] |
Spectroscopic characterization of 2-bromo-3-fluoroisonicotinonitrile provides definitive structural confirmation through multiple analytical techniques [13] [14]. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation of this compound, with both proton and carbon-13 spectra providing crucial information about the substitution pattern on the pyridine ring [15] [16].
Proton nuclear magnetic resonance analysis reveals the presence of two aromatic protons corresponding to the 5- and 6-positions of the pyridine ring [17]. The chemical shift patterns are characteristic of electron-deficient pyridine systems, with signals appearing in the 7.0-8.5 parts per million range [17]. The coupling patterns between adjacent protons provide confirmation of the substitution positions [16].
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of the molecule [18]. The nitrile carbon typically appears around 115-120 parts per million, while the aromatic carbons bearing halogen substituents show characteristic downfield shifts due to the electronegativity of the substituents [18]. Fluorine-19 nuclear magnetic resonance spectroscopy offers additional structural confirmation, with the fluorine signal providing information about the electronic environment of the fluorine substituent [18].
Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups [19]. The nitrile stretching frequency appears in the 2220-2260 wavenumber region, providing definitive evidence for the carbonitrile functionality [19]. Aromatic carbon-hydrogen stretching vibrations occur in the 3000-3100 wavenumber range, while aromatic carbon-carbon stretching modes appear between 1400-1600 wavenumbers [19]. The carbon-halogen stretching vibrations for both carbon-bromine and carbon-fluorine bonds appear in the fingerprint region below 1300 wavenumbers [20].
Mass spectrometry analysis provides molecular weight confirmation and fragmentation pattern information [16]. The molecular ion peak appears at mass-to-charge ratio 201, corresponding to the molecular weight of the compound [1]. Characteristic fragmentation involves loss of the bromine atom, producing a fragment at mass-to-charge ratio 122 [16]. Additional fragmentation patterns include loss of hydrogen bromide and hydrogen fluoride, consistent with the halogen substitution pattern [21].
| Technique | Key Observations | Characteristic Features |
|---|---|---|
| Proton Nuclear Magnetic Resonance | Two aromatic protons (7.0-8.5 ppm) | Electron-deficient pyridine pattern |
| Carbon-13 Nuclear Magnetic Resonance | Nitrile carbon (115-120 ppm) | Halogen-substituted aromatic carbons |
| Infrared Spectroscopy | Nitrile stretch (2220-2260 cm⁻¹) | Aromatic C-H stretch (3000-3100 cm⁻¹) |
| Mass Spectrometry | Molecular ion (m/z 201) | Bromine loss fragment (m/z 122) |
Computational chemistry calculations provide extensive molecular property predictions for 2-bromo-3-fluoroisonicotinonitrile [1]. The topological polar surface area value of 36.7 Ų indicates moderate polarity, primarily arising from the pyridine nitrogen and nitrile group contributions [1]. This value suggests favorable characteristics for molecular transport across biological membranes while maintaining sufficient polarity for intermolecular interactions .
The octanol-water partition coefficient, expressed as XLogP3-AA, equals 1.7, indicating moderate lipophilicity [1]. This value places the compound in an optimal range for both aqueous solubility and lipid membrane permeability [1]. The hydrogen bond donor count of zero reflects the absence of hydroxyl, amino, or other hydrogen bond donating groups [1]. Conversely, the hydrogen bond acceptor count of three corresponds to the pyridine nitrogen, nitrile nitrogen, and fluorine atom [1].
Molecular orbital analysis reveals significant electronic characteristics of the compound [22] [23]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy gap provides insight into electronic stability and reactivity patterns [22]. Electron density calculations show delocalization across the pyridine ring system, with particular concentration at the nitrogen atom due to its electronegativity [5]. The presence of electron-withdrawing substituents significantly lowers both highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels compared to unsubstituted pyridine [23].
Electronic properties calculations indicate that the compound exhibits enhanced electrophilic character due to the combined effects of bromine, fluorine, and nitrile substituents [24]. The electron-deficient nature of the aromatic system makes it susceptible to nucleophilic attack, particularly at positions adjacent to the electron-withdrawing groups [5]. Frontier molecular orbital analysis suggests that the lowest unoccupied molecular orbital is primarily localized on the pyridine ring and nitrile group, indicating these regions as potential sites for nucleophilic interaction [22].
The molecular complexity value of 164 reflects the structural intricacy arising from multiple heteroatoms and substituents [1]. This parameter correlates with synthetic accessibility and molecular recognition properties [1]. The calculated exact mass of 199.93854 daltons provides high-precision molecular weight data essential for mass spectrometric identification [1].
| Computational Parameter | Value | Significance |
|---|---|---|
| Topological Polar Surface Area | 36.7 Ų | Moderate polarity for membrane transport |
| XLogP3-AA (Partition Coefficient) | 1.7 | Balanced lipophilicity/hydrophilicity |
| Hydrogen Bond Donor Count | 0 | No donating groups present |
| Hydrogen Bond Acceptor Count | 3 | Pyridine N, nitrile N, fluorine |
| Molecular Complexity | 164 | High structural intricacy |
| Exact Mass | 199.93854 Da | Precise molecular weight |
Isonicotinic acid derivatives serve as fundamental building blocks for constructing the pyridine core structure required for 2-Bromo-3-fluoroisonicotinonitrile [1]. These compounds offer the advantageous positioning of the carboxyl group at the 4-position of the pyridine ring, which facilitates subsequent nitrile formation through established dehydration protocols . The widespread commercial availability of isonicotinic acid and its derivatives makes them attractive starting points for large-scale synthesis operations.
The conversion of isonicotinic acid to the corresponding nitrile can be accomplished through multiple dehydration strategies, with thionyl chloride representing the most commonly employed reagent [3]. This transformation typically proceeds with yields ranging from 60-85%, providing a reliable route to the core isonicotinonitrile framework . Alternative dehydration agents such as phosphorus oxychloride and phosphorus pentoxide have also demonstrated effectiveness, though with varying degrees of selectivity and reaction conditions .
Halogenated pyridine intermediates serve dual roles as both starting materials and synthetic intermediates in the preparation of 2-Bromo-3-fluoroisonicotinonitrile [10]. The strategic placement of halogen substituents enables subsequent functionalization through cross-coupling reactions, nucleophilic substitution, or metal-halogen exchange processes [11]. Brominated pyridines demonstrate particular utility due to their balanced reactivity profile, offering sufficient activation for nucleophilic substitution while maintaining stability under typical reaction conditions [12].
The synthesis of brominated pyridine intermediates can be accomplished through several established methodologies. Traditional electrophilic aromatic substitution using bromine or N-bromosuccinimide requires harsh acidic conditions due to the electron-deficient nature of pyridine [13] [14]. More recent developments have focused on metal-catalyzed bromination reactions that proceed under milder conditions with improved regioselectivity [14] [15].
| Starting Material | Chemical Formula | Functional Role | Typical Yield Range (%) | Cost Considerations |
|---|---|---|---|---|
| Isonicotinic acid derivatives | C6H5NO2 (base structure) | Core pyridine scaffold provider | 60-85 | Moderate cost, widely available |
| 3-Fluoropyridine precursors | C5H4FN | Fluorine source and ring template | 70-90 | Higher cost due to fluorine content |
| 2-Halopyridine intermediates | C5H4XN (X = Cl, Br, I) | Bromination precursor | 65-80 | Variable cost depending on halogen |
| Pyridine N-oxide derivatives | C5H5NO | Activated pyridine for nucleophilic substitution | 55-75 | Requires oxidation step, moderate cost |
| Trifluoromethylpyridine building blocks | C6H4F3N | Fluoroalkyl building block | 70-85 | Expensive due to trifluoromethyl group |
| Boronic acid derivatives | R-B(OH)2 | Cross-coupling partner | 75-95 | Cost-effective for scale-up |
Pyridine N-oxide derivatives represent valuable synthetic intermediates that exhibit enhanced reactivity toward nucleophilic substitution reactions [16]. The oxidation of the pyridine nitrogen creates a more electron-deficient aromatic system, facilitating the introduction of various substituents including halogens and nitriles [17]. This activation strategy proves particularly useful for accessing challenging substitution patterns that are difficult to achieve through direct functionalization of unactivated pyridines [18].
The preparation of pyridine N-oxides typically involves oxidation with peracids such as m-chloroperbenzoic acid or hydrogen peroxide in acetic acid [19]. These reactions generally proceed in good yields (55-75%) and can be scaled efficiently for preparative applications [20]. The subsequent functionalization of pyridine N-oxides with nucleophiles such as cyanide ions provides direct access to cyanopyridine derivatives under relatively mild conditions [21].
Contemporary synthetic approaches increasingly employ advanced building block strategies that incorporate multiple functional groups within single precursor molecules [22]. Trifluoromethylpyridine building blocks exemplify this approach, providing access to fluorinated pyridine derivatives through established synthetic routes [23]. While these building blocks command premium pricing due to their specialized nature, they offer significant advantages in terms of synthetic efficiency and final product quality [24].
The utilization of boronic acid derivatives in cross-coupling reactions has emerged as a particularly effective strategy for introducing complex substituent patterns [25]. These reactions benefit from the mild conditions and broad functional group tolerance characteristic of palladium-catalyzed cross-coupling methodologies [1]. Yields typically range from 75-95%, making this approach suitable for both research and industrial applications [1].
The introduction of halogen substituents into pyridine rings represents a fundamental challenge in heterocyclic chemistry due to the inherently electron-deficient nature of the pyridine aromatic system [13]. Successful halogenation requires careful selection of reagents, reaction conditions, and synthetic strategies to achieve the desired regioselectivity and yields.
Traditional electrophilic bromination of pyridines requires forcing conditions due to the poor nucleophilicity of the pyridine ring system [13]. N-Bromosuccinimide has emerged as a versatile brominating agent that can effect selective bromination under appropriately optimized conditions [14]. The reaction typically proceeds at room temperature in dichloromethane solvent, achieving yields of 70-90% with good 3-selectivity [14].
The mechanism of NBS-mediated bromination involves the formation of a bromonium ion intermediate that undergoes nucleophilic attack by the pyridine ring [13]. The regioselectivity is governed by the electronic properties of the pyridine system, with the 3-position being the most reactive site for electrophilic substitution [13]. Optimization studies have demonstrated that reaction temperature, solvent choice, and reagent stoichiometry significantly influence both yield and selectivity [14].
Dibromo-dimethylhydantoin represents an alternative brominating agent that has demonstrated particular effectiveness for large-scale operations [15] [26]. This reagent offers improved selectivity compared to elemental bromine while maintaining excellent scalability for industrial applications [26]. The reaction typically requires elevated temperatures (150-190°C) in oleum solvent systems, achieving yields of 60-85% with moderate selectivity [26].
Recent developments in pyridine fluorination have focused on achieving high regioselectivity through innovative reaction design [9] [27]. Silver fluoride-mediated fluorination represents a breakthrough methodology that enables selective C-H fluorination at the 2-position of pyridines under ambient conditions [9]. This reaction proceeds through a unique mechanism involving single-electron transfer and achieves excellent 2-selectivity with yields of 65-80% [9].
The reaction mechanism involves initial coordination of silver fluoride to the pyridine nitrogen, followed by intramolecular fluorine transfer to the adjacent carbon center [9]. This proximity-driven selectivity represents a significant advancement over traditional fluorination methods that often suffer from poor regiocontrol [9]. The mild reaction conditions and high selectivity make this methodology particularly attractive for late-stage functionalization applications [9].
Alternative fluorination strategies have employed specialized reagents such as Selectfluor and N-fluoropyridinium salts [28]. These electrophilic fluorinating agents can effect fluorination under mild conditions but often require careful optimization to achieve acceptable regioselectivity [28]. Recent work has demonstrated that the use of temporary dearomatization strategies can significantly enhance the selectivity of fluorination reactions [28].
A revolutionary approach to pyridine halogenation has emerged through the use of Zincke imine intermediates [29] [30]. This methodology involves a ring-opening, halogenation, ring-closing sequence that temporarily converts pyridines into reactive alkene systems [29]. The key advantage of this approach lies in the excellent 3-selectivity achieved through the controlled reactivity of the Zincke imine intermediates [29].
The reaction sequence begins with the formation of Zincke imines through nucleophilic ring-opening using secondary amines [29]. The resulting linear intermediate undergoes highly regioselective halogenation with N-halosuccinimides, followed by ring closure to regenerate the pyridine system [29]. This methodology has demonstrated broad substrate scope and excellent functional group tolerance [29].
| Halogenation Method | Target Position | Reaction Conditions | Yield Range (%) | Selectivity | Scalability |
|---|---|---|---|---|---|
| N-Bromosuccinimide (NBS) | 3-position | Room temperature, CH2Cl2 | 70-90 | Good 3-selectivity | Good |
| Dibromo-dimethylhydantoin (DBDMH) | 3-position | 65% oleum, elevated temperature | 60-85 | Moderate selectivity | Excellent |
| Silver fluoride (AgF2) | 2-position | Ambient temperature, direct | 65-80 | Excellent 2-selectivity | Limited |
| N-Halosuccinimide with acid | 3-position | Acidic conditions, 80-120°C | 75-95 | High 3-selectivity | Good |
| Electrochemical bromination | meta-position | Room temperature, electrolyte | 28-95 | Excellent meta-selectivity | Excellent |
| Zincke imine intermediates | 3-position | Ring-opening/closing sequence | 60-85 | Excellent 3-selectivity | Moderate |
Electrochemical bromination has emerged as a sustainable alternative to traditional chemical bromination methods [14] [31]. This approach eliminates the need for chemical oxidants while providing excellent control over reaction conditions [14]. The methodology relies on the electrochemical generation of bromine species at the anode, which subsequently react with pyridine substrates [14].
The key advantage of electrochemical bromination lies in its ability to achieve meta-selective bromination through the use of appropriate directing groups [14] [31]. The reaction can be performed at room temperature using inexpensive bromine salts as the bromine source [14]. Yields typically range from 28-95%, with the broad range reflecting the substrate dependence of the methodology [14].
Recent developments have demonstrated that the regioselectivity of electrochemical bromination can be controlled through the choice of directing groups [14]. This strategy enables access to specific regioisomers that may be difficult to obtain through other methods [14]. The scalability of electrochemical methods makes them particularly attractive for industrial applications [14].
Understanding the mechanistic pathways involved in pyridine halogenation is crucial for optimizing reaction conditions and predicting outcomes [29] [27]. Computational studies have provided valuable insights into the transition states and intermediates involved in various halogenation reactions [29]. These studies have revealed that the selectivity-determining step varies depending on the halogenating agent and reaction conditions [29].
For Zincke imine halogenation, computational analysis has shown that the reaction proceeds through electrophilic addition followed by deprotonation [29]. The high regioselectivity observed experimentally can be attributed to the preferential formation of specific transition state geometries [29]. These mechanistic insights have enabled the development of predictive models for optimizing reaction conditions [29].
The optimization of halogenation reactions requires careful consideration of multiple factors including temperature, solvent, reagent stoichiometry, and reaction time [14] [15]. Statistical design of experiments approaches have proven particularly valuable for systematic optimization [22]. These methods enable the simultaneous evaluation of multiple variables and their interactions, leading to more efficient optimization processes [22].
The introduction of nitrile functional groups into pyridine ring systems requires specialized methodologies due to the unique electronic properties of both the pyridine substrate and the target nitrile functionality [32] [33]. The cyanide anion, while nucleophilic in nature, often requires activation of the pyridine substrate to achieve efficient substitution [21] [34].
Traditional nucleophilic cyanation employs alkali metal cyanides as nucleophilic sources of the cyano group [21] [35]. Potassium cyanide represents the most commonly used reagent, though sodium cyanide and other metal cyanides have also demonstrated effectiveness [21]. The reaction typically requires elevated temperatures (80-120°C) to overcome the inherent electron deficiency of the pyridine ring system [21].
The mechanism of nucleophilic cyanation involves direct displacement of a leaving group (typically halide) by the cyanide anion [21]. The reaction proceeds through a classical SN2 mechanism for activated substrates, though more complex pathways may be involved for less reactive pyridine derivatives [21]. The use of polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide significantly enhances reaction rates by stabilizing the cyanide anion while minimizing ion pairing effects [21].
Recent developments have focused on improving the safety profile of cyanation reactions through the use of alternative cyanide sources [18] [19]. Potassium hexacyanoferrate(II) has emerged as a particularly attractive alternative, offering reduced toxicity while maintaining good reactivity in palladium-catalyzed systems [18] [19]. This reagent has demonstrated effectiveness in cross-coupling reactions with aryl halides, achieving yields of 65-85% under optimized conditions [18].
Palladium-catalyzed cyanation has revolutionized the synthesis of aryl nitriles by enabling the use of less reactive substrates and milder reaction conditions [33]. The methodology typically employs palladium(0) complexes in combination with phosphine ligands to facilitate oxidative addition of aryl halides followed by cyanide insertion [33]. This approach has demonstrated particular effectiveness for complex substrates bearing sensitive functional groups [33].
The choice of ligand plays a crucial role in determining the success of palladium-catalyzed cyanation reactions [33]. Electron-rich phosphines such as tricyclohexylphosphine and bis(diphenylphosphino)ferrocene have shown superior performance compared to triphenylphosphine [33]. The enhanced electron density provided by these ligands facilitates the oxidative addition step while stabilizing the resulting palladium complexes [33].
Copper-catalyzed cyanation represents an alternative approach that has gained significant attention due to the lower cost of copper compared to palladium [33]. Copper(I) complexes can effect the cyanation of aryl halides under appropriate conditions, though the methodology typically requires higher temperatures and longer reaction times compared to palladium systems [33]. The development of improved copper catalysts continues to be an active area of research [33].
Direct C-H cyanation represents an attractive strategy for introducing nitrile groups without the need for prefunctionalized substrates [33] [36]. This approach eliminates the synthetic steps required to introduce leaving groups, potentially improving overall synthetic efficiency [33]. However, the development of selective C-H cyanation methods for pyridines has proven challenging due to the electron-deficient nature of the aromatic system [33].
Recent advances in C-H activation chemistry have enabled the development of metal-catalyzed C-H cyanation reactions [33]. These methodologies typically employ transition metal catalysts in combination with oxidizing agents to activate C-H bonds toward cyanide insertion [33]. The regioselectivity of these reactions can often be controlled through the use of directing groups or by exploiting the inherent electronic properties of the substrate [33].
| Cyanation Method | Substrate Type | Reaction Temperature (°C) | Typical Yield (%) | Safety Profile | Commercial Viability |
|---|---|---|---|---|---|
| Nucleophilic substitution with KCN | Activated halopyridines | 80-120 | 60-85 | Moderate (cyanide handling) | Established method |
| Palladium-catalyzed cyanation | Aryl halides with catalyst | 100-150 | 70-90 | Good (catalytic system) | High for pharmaceuticals |
| Zinc cyanide (Zn(CN)2) | Pyridine N-oxides | 60-100 | 50-75 | Good (less toxic than KCN) | Moderate cost |
| Potassium hexacyanoferrate(II) | Aryl halides (safer alternative) | 120-160 | 65-85 | Excellent (reduced toxicity) | Emerging technology |
| Copper-catalyzed cyanation | Bromopyridine derivatives | 110-140 | 75-90 | Good (catalytic conditions) | Good for complex substrates |
| Direct C-H cyanation | Pyridine derivatives | 25-80 | 40-70 | Excellent (mild conditions) | Research stage |
Pyridine N-oxides offer unique opportunities for cyanation due to their enhanced electrophilicity compared to unactivated pyridines [21]. The electron-withdrawing effect of the N-oxide functionality activates the pyridine ring toward nucleophilic attack, enabling cyanation under milder conditions [21]. This methodology has particular utility for substrates that may be incompatible with the harsh conditions required for direct pyridine cyanation [21].
The cyanation of pyridine N-oxides typically employs cyanide salts in combination with acylating agents such as dimethylcarbamoyl chloride [21]. The acylating agent serves to activate the N-oxide toward nucleophilic attack while also facilitating the subsequent elimination step [21]. Reaction conditions are generally milder than those required for direct pyridine cyanation, with temperatures typically ranging from 60-100°C [21].
The regioselectivity of pyridine N-oxide cyanation is generally high, with the 2-position being strongly favored for electronic reasons [21]. This selectivity pattern complements the 3-selectivity typically observed in direct pyridine functionalization, providing access to different substitution patterns through choice of starting material [21]. The N-oxide functionality can be subsequently reduced to regenerate the pyridine ring system [21].
The purification of 2-Bromo-3-fluoroisonicotinonitrile requires careful selection of appropriate techniques to achieve the high purity standards demanded for pharmaceutical and research applications [38] [39]. The combination of halogen substituents and the nitrile functional group presents unique challenges that must be addressed through optimized purification protocols [40] [41].
Recrystallization remains the most widely employed purification technique for halogenated pyridine derivatives due to its simplicity, scalability, and effectiveness [42] [43]. The success of recrystallization depends critically on the selection of appropriate solvent systems that provide optimal solubility relationships between the target compound and potential impurities [42].
Ethanol and ethanol-water mixtures have demonstrated particular effectiveness for the recrystallization of brominated pyridine derivatives [42] [43]. These solvent systems offer excellent discriminatory power, enabling the separation of closely related isomers and impurities [42]. The recrystallization process typically achieves purities of 95-99% with yield recoveries of 80-90%, making it suitable for both research and production applications [42].
The optimization of recrystallization conditions requires systematic evaluation of multiple parameters including solvent choice, concentration, temperature profiles, and cooling rates [42]. Slow cooling generally produces larger, more pure crystals compared to rapid cooling, though the optimal cooling rate depends on the specific compound and impurity profile [42]. The use of seed crystals can help control the crystallization process and improve reproducibility [42].
Advanced recrystallization techniques such as antisolvent crystallization and cooling crystallization have shown promise for difficult separations [42]. Antisolvent crystallization involves the gradual addition of a poor solvent to a solution of the target compound in a good solvent, causing selective precipitation [42]. This technique can be particularly effective for removing trace impurities that have similar solubility profiles to the target compound [42].
Column chromatography represents the gold standard for achieving high purity in complex synthetic products [44] [39]. Silica gel chromatography has proven particularly effective for brominated pyridine derivatives, typically achieving purities of 98-99.5% with yield recoveries of 70-85% [39]. The technique offers excellent resolution for separating structural isomers and can remove trace impurities that are difficult to eliminate through other methods [39].
The optimization of chromatographic conditions requires careful consideration of stationary phase selection, mobile phase composition, and gradient programming [39]. Hexane-ethyl acetate gradient systems have demonstrated broad applicability for pyridine derivatives, providing good separation while maintaining reasonable run times [39]. The use of more polar modifiers such as methanol or dichloromethane may be necessary for highly polar compounds or when dealing with strong retention [39].
Preparative high-performance liquid chromatography represents the ultimate purification technique for achieving analytical-grade purity [39]. This methodology can achieve purities exceeding 99% and is particularly valuable for removing trace impurities that are difficult to separate by other means [39]. However, the technique is limited in scalability due to equipment costs and throughput limitations [39].
Modern developments in chromatographic purification have focused on improving efficiency and reducing solvent consumption [39]. Supercritical fluid chromatography has emerged as an attractive alternative that offers reduced environmental impact while maintaining excellent separation performance [39]. The technique is particularly well-suited for compounds containing fluorine substituents due to the unique solvation properties of supercritical carbon dioxide [39].
Distillation under reduced pressure represents an effective purification technique for volatile pyridine derivatives [38] [45]. The method is particularly attractive for compounds that are thermally stable at moderate temperatures, offering excellent scalability and high yield recovery (85-95%) [38]. Vacuum distillation enables purification at lower temperatures, reducing the risk of thermal decomposition [38].
The optimization of distillation conditions requires careful attention to temperature control and pressure regulation [38]. The use of fractionating columns can significantly improve separation efficiency, enabling the removal of close-boiling impurities [38]. Short-path distillation represents a specialized technique that is particularly useful for heat-sensitive compounds [38].
Sublimation offers unique advantages for compounds that exhibit appropriate vapor pressure characteristics [43]. The technique can achieve high purities (95-98%) while maintaining good yield recovery (75-85%) [43]. Sublimation is particularly effective for removing non-volatile impurities and can provide material of exceptional purity for analytical applications [43].
The design of sublimation apparatus requires consideration of heat transfer efficiency and vapor collection effectiveness [43]. Cold finger condensers and gradient sublimators have proven particularly effective for research-scale applications [43]. The technique is generally limited to heat-stable compounds that do not decompose at the temperatures required for sublimation [43].
Trituration represents a simple but effective technique for removing soluble impurities from solid products [41]. The method involves washing the crude product with a solvent in which the target compound is poorly soluble while impurities dissolve readily [41]. Diethyl ether has proven particularly effective for pyridine derivatives, typically achieving purities of 85-95% with yield recoveries of 90-95% [41].
The effectiveness of trituration depends on selecting solvents that provide good discrimination between the target compound and impurities [41]. Multiple trituration steps with different solvents can be employed to remove specific classes of impurities [41]. The technique is particularly valuable for large-scale operations due to its simplicity and minimal equipment requirements [41].
Crystallization engineering approaches have gained increasing attention for optimizing purification outcomes [42]. These strategies involve controlling crystal form, size distribution, and morphology to improve purity and processing characteristics [42]. Polymorphic screening can identify crystal forms with superior purification properties [42].
| Purification Method | Purity Achieved (%) | Yield Recovery (%) | Solvent System | Scalability | Equipment Requirements |
|---|---|---|---|---|---|
| Recrystallization from ethanol | 95-99 | 80-90 | Ethanol/water mixtures | Excellent | Standard glassware |
| Column chromatography (silica gel) | 98-99.5 | 70-85 | Hexane/ethyl acetate gradients | Good for <100g | Chromatography system |
| Distillation under reduced pressure | 90-95 | 85-95 | Not applicable | Excellent for volatile compounds | Vacuum distillation setup |
| Trituration with ether | 85-95 | 90-95 | Diethyl ether | Good for research scale | Basic filtration |
| Preparative HPLC | >99 | 60-75 | Acetonitrile/water with additives | Limited due to cost | Preparative HPLC system |
| Sublimation | 95-98 | 75-85 | Not applicable | Good for heat-stable compounds | Sublimation apparatus |
The optimization of purification processes requires systematic evaluation of multiple variables and their interactions [46] [47]. Design of experiments approaches enable efficient optimization by evaluating multiple factors simultaneously [46]. These methodologies can identify optimal conditions while minimizing the number of experimental runs required [46].
Real-time monitoring of purification processes has become increasingly important for ensuring consistent quality [47] [48]. Analytical techniques such as HPLC, GC-MS, and NMR can provide immediate feedback on purification progress [47] [48]. This information enables process adjustments to be made in real-time, improving overall efficiency and consistency [47].
Quality control protocols must be established to ensure that purified material meets required specifications [46]. This includes testing for chemical purity, structural identity, and the absence of specific impurities [46]. Analytical method validation is crucial for ensuring that test methods are suitable for their intended purpose [46].
Statistical process control methods can help identify trends and variations in purification performance [46]. These approaches enable early detection of problems and facilitate continuous improvement of purification processes [46]. The implementation of robust quality systems is essential for regulatory compliance in pharmaceutical applications [46].